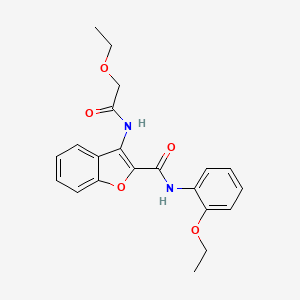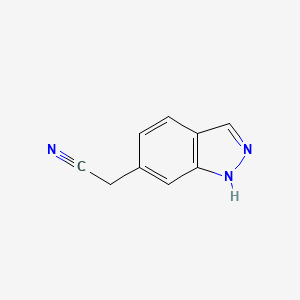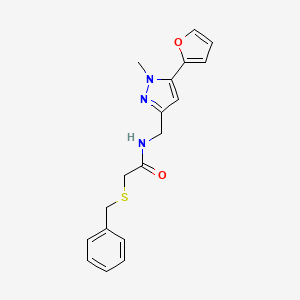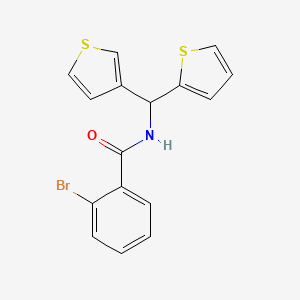
3-(3-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves Michael addition reactions, as seen in the novel compound "3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one" . This suggests that the synthesis of the target compound could also involve similar strategies, such as nucleophilic addition to unsaturated carbonyl compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography and density functional theory (DFT) . These studies reveal the dihedral angles between different rings in the molecules and the presence of hydrogen bonding in the crystal structures, which could be indicative of the molecular conformation of the target compound.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through molecular docking studies, which suggest potential inhibitory activity against certain proteins . Additionally, the molecular electrostatic potential regions indicate possible sites for electrophilic and nucleophilic attacks . These findings could be extrapolated to predict the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. For instance, the nonlinear optical properties and hyperpolarizabilities of certain chlorophenyl-pyridinyl compounds suggest potential applications in optoelectronics . The vibrational spectra and HOMO-LUMO analysis provide insights into the electronic structure and stability of these molecules . These studies could inform the expected properties of "3-(3-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one".
Relevant Case Studies
Case studies on similar compounds have demonstrated their potential as antioxidants and in optoelectronic device fabrication . The antioxidant properties of triazole derivatives containing chlorophenyl and pyridinyl groups have been evaluated, showing promising results . These applications could be relevant to the compound of interest, suggesting a wide range of possible research and industrial uses.
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
Research on related compounds includes the study of molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity. For instance, the detailed analysis of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridine -4-yl) methanone (CPPPM) molecule has been carried out, highlighting its vibrational study, HOMO-LUMO energy distribution, molecular electrostatic potential (MEP), and antimicrobial activity. Docking simulations have also been performed to further understand its interactions at a molecular level (Sivakumar et al., 2021).
Synthesis and Characterization
The synthesis and characterization of related compounds, such as those involving Co(III) complexes with amine ligands like morpholine, pyrrolidine, and piperidine, have been reported. These studies typically explore the complex's crystal structure, spectroscopic properties, and potential interactions, offering insights into how similar compounds might be synthesized and utilized (Amirnasr et al., 2001).
Optical and Electronic Properties
Research into the optical and electronic properties of compounds like 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP) has uncovered significant insights into their potential as nonlinear optical materials. Investigations into their vibrational modes, HOMO-LUMO gap, electrostatic potential maps, and nonlinear optical properties such as second and third harmonic generation indicate potential applications in optoelectronic device fabrications (Shkir et al., 2018).
Antimicrobial and Antitumor Activities
Several related compounds have been evaluated for their antimicrobial and antitumor activities, with studies involving molecular docking and synthesis indicating their potential in medical applications. For instance, novel pyrazoline derivatives have been synthesized and assessed for their anti-inflammatory and antibacterial activities, showcasing the medicinal chemistry relevance of these compounds (Ravula et al., 2016).
properties
IUPAC Name |
3-(3-chlorophenyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-3-1-2-15(14-16)4-5-19(23)22-12-8-18(9-13-22)24-17-6-10-21-11-7-17/h1-3,6-7,10-11,14,18H,4-5,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJCPQSSOIRUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B2550073.png)


![Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2550077.png)
![ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550078.png)

![1-(5-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2550081.png)



![2-((6-((4-bromophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2550090.png)